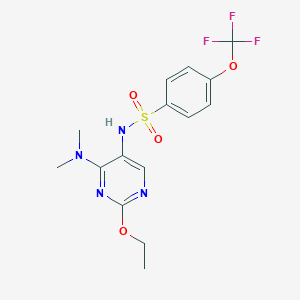

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

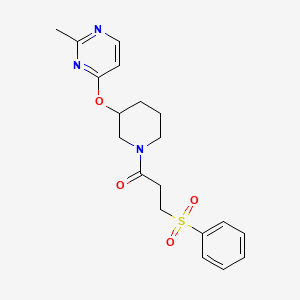

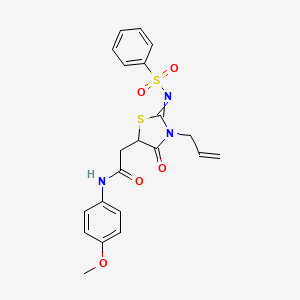

The synthesis of various benzenesulfonamide derivatives has been a subject of interest in recent research due to their potential biological activities. While the specific compound "N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide" is not directly mentioned in the provided papers, the synthesis methods for related compounds can offer insights into possible synthetic routes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a stepwise approach to achieve high-affinity inhibitors . Similarly, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized using stepwise nucleophilic substitution, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These interactions are significant as they could influence the binding affinity and selectivity of the compound towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological efficacy. The synthesis of Co(II) and Ni(II) complexes containing benzenesulfonamide derivatives demonstrated the ability of these compounds to form complexes with metal ions, which could be relevant for the compound if metal-binding properties are desired .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of different substituents on the benzenesulfonamide core can significantly affect their solubility, stability, and reactivity. The compounds synthesized in the studies showed varying degrees of biological activity, which could be attributed to their distinct physical and chemical properties .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including related sulfonamide compounds, have been synthesized and investigated for potential antiproliferative agents. The synthesized compounds were tested against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines, showing promising antiproliferative activity. Among these, specific derivatives displayed high antiproliferative activity, suggesting the utility of sulfonamide hybrid compounds in developing new anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition and Antioxidant Properties

Novel benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds demonstrated moderate antioxidant activity and significant inhibitory potency against AChE and BChE, providing insights into their potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Photodynamic Therapy (PDT)

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been developed, exhibiting high singlet oxygen quantum yield. These compounds show significant potential for use as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting the role of sulfonamide derivatives in enhancing the photophysical and photochemical properties of photosensitizers (Pişkin et al., 2020).

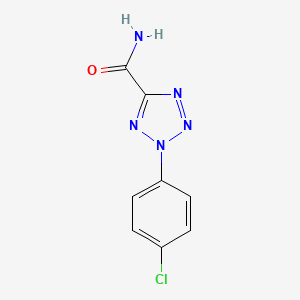

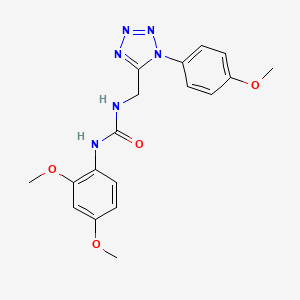

Molecular Docking and Inhibitor Studies

N-(Dimethylamino)methylidene-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been synthesized and analyzed through molecular docking studies as a cyclooxygenase-2 inhibitor. Although the compound did not show significant inhibition potency, the structural analysis and molecular docking provide valuable insights into designing more effective enzyme inhibitors (Al-Hourani et al., 2016).

Propiedades

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S/c1-4-25-14-19-9-12(13(20-14)22(2)3)21-27(23,24)11-7-5-10(6-8-11)26-15(16,17)18/h5-9,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIMFLFTPBWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)